Cas no 824-51-1 (6-Methyl-1H-pyrrolo[2,3-b]pyridine)

6-Methyl-1H-pyrrolo[2,3-b]pyridine structure
824-51-1 structure
상품 이름:6-Methyl-1H-pyrrolo[2,3-b]pyridine
CAS 번호:824-51-1
MF:C8H8N2
메가와트:132.162521362305
MDL:MFCD06659664
CID:707096
PubChem ID:11457716

6-Methyl-1H-pyrrolo[2,3-b]pyridine 화학적 및 물리적 성질

이름 및 식별자

    • 6-Methyl-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 6-methyl-
    • 6-Methyl-7-azaindole
    • 6-Methyl-1H-pyrrolo[2,3-b]pyridine (ACI)
    • CS-B0515
    • MFCD06659664
    • 824-51-1
    • 1,7-Diazaindene, 6-methyl-
    • DTXSID80466423
    • SCHEMBL343400
    • AB26035
    • SY023701
    • AKOS006293131
    • J-518904
    • YQDMUZFABFBKJN-UHFFFAOYSA-N
    • 6-Methyl-1H-pyrrolo[2 pound not3-b]pyridine
    • DS-16325
    • MDL: MFCD06659664
    • 인치: 1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10)
    • InChIKey: YQDMUZFABFBKJN-UHFFFAOYSA-N
    • 미소: N1C2=C(C=CN2)C=CC=1C

계산된 속성

  • 정밀분자량: 132.06900
  • 동위원소 질량: 132.068748264g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 124
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 28.7Ų

실험적 성질

  • 밀도: 1.17
  • 융해점: 140 ºC
  • 비등점: 259.634°C at 760 mmHg
  • 플래시 포인트: 112.803°C
  • 굴절률: 1.667
  • PSA: 28.68000
  • LogP: 1.87130

6-Methyl-1H-pyrrolo[2,3-b]pyridine 보안 정보

6-Methyl-1H-pyrrolo[2,3-b]pyridine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-Methyl-1H-pyrrolo[2,3-b]pyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-B0515-5g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98.36%
5g
$374.0 2021-09-02
Chemenu
CM128942-10g
6-methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 95%+
10g
$*** 2023-03-31
Apollo Scientific
OR929870-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
1g
£92.00 2025-02-21
TRC
M328430-50mg
6-methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1
50mg
$ 135.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M61210-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1
1g
¥616.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA134-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
1g
830.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA134-200mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
200mg
219.0CNY 2021-08-04
Apollo Scientific
OR929870-250mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98%
250mg
£60.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M61210-5g
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1
5g
¥2766.0 2021-09-04
ChemScence
CS-B0515-2500mg
6-Methyl-1H-pyrrolo[2,3-b]pyridine
824-51-1 98.36%
2500mg
$227.0 2021-09-02

6-Methyl-1H-pyrrolo[2,3-b]pyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
참조
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead optimization
Alonso, Juan Antonio; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5123-5126

합성 방법 2

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
참조
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

합성 방법 3

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethyl acetate ;  rt; 2 h, rt
2.1 Reagents: Benzoyl chloride ,  Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
3.2 Solvents: Water ;  rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 4

반응 조건
1.1 Reagents: Benzoyl chloride ,  Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
2.2 Solvents: Water ;  rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
1.2 Solvents: Methanol ;  1 h, reflux
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
참조
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
2.2 Solvents: Methanol ;  1 h, reflux
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
참조
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  10 min, 140 °C
참조
Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket
Nakano, Hirofumi ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 504-509

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
1.2 Solvents: Water ;  rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 10

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0 °C; 8 h, rt
3.2 Solvents: Methanol ;  1 h, reflux
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  40 h, reflux
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
참조
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
참조
Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents
Tung, Yen-Shih; et al, Journal of Medicinal Chemistry, 2011, 54(8), 3076-3080

합성 방법 12

반응 조건
참조
The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Meade, Eric A.; et al, Journal of Heterocyclic Chemistry, 1996, 33(2), 303-308

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
2.2 Solvents: Water ;  rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 14

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

합성 방법 15

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Toluene ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  0 °C; 8 h, rt
3.2 Solvents: Water ;  rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 48 h, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, rt → reflux
참조
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

6-Methyl-1H-pyrrolo[2,3-b]pyridine Raw materials

6-Methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products

추천 기사

추천 공급업체
atkchemica
(CAS:824-51-1)6-Methyl-1H-pyrrolo[2,3-b]pyridine
CL17536
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:824-51-1)6-Methyl-1H-pyrrolo[2,3-b]pyridine
A864405
순결:99%/99%
재다:5g/25g
가격 ($):179.0/895.0